![molecular formula C24H27NO4 B2923815 ethyl 3-cyclohexyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate CAS No. 371225-26-2](/img/structure/B2923815.png)
ethyl 3-cyclohexyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including an ethyl group, a cyclohexyl group, a methyl group, a dihydrofuro group, a naphtho group, an oxazine group, and a carboxylate group . These groups are common in organic chemistry and are found in many natural and synthetic compounds .
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of the cyclohexyl and dihydrofuro groups, which can form ring structures . The oxazine group could potentially form a heterocyclic ring with the naphtho group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the oxazine group could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific arrangement of the functional groups. For example, the presence of the carboxylate group could potentially make the compound acidic .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Studies on related heterocyclic compounds have demonstrated their synthesis and potential antimicrobial activities. For instance, compounds synthesized from ethyl cyanoacetate and ethyl chloroacetate have been shown to exhibit antimicrobial activities comparable to standard drugs like Ampicillin®. This indicates the potential of these compounds in developing new antimicrobial agents (Mohamed, Youssef, Amr, & Kotb, 2008).
Synthesis and Biological Activity Evaluation
Another study focused on the synthesis of naphtho[2,1-b]furan-2-carboxylate derivatives and their subsequent evaluation for antimicrobial, anti-inflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities. The study highlights the structured approach to synthesizing and testing these compounds for a broad spectrum of biological activities, suggesting a methodical way to explore the applications of new heterocyclic compounds (Kumaraswamy, Chandrashekhar, Shivakumar, Prathima Mathias, Mahadevan, & Vaidya, 2008).
Neuroprotective Properties
Research on derivatives of tacrine, a known acetylcholinesterase inhibitor, has unveiled compounds with neuroprotective properties. These compounds can reduce cell death induced by various compounds, suggesting their potential in neuroprotection and highlighting the diverse applications of heterocyclic compounds in medical science (Orozco, de los Ríos, Arias, León, García, Marco, Villarroya, & López, 2004).
Structural and Molecular Studies
Structural and molecular studies of related compounds have been conducted to understand their crystalline forms and molecular interactions. These studies are crucial in drug design and development, providing insights into how these compounds might interact with biological targets (Kaur, Jasinski, Butcher, Yathirajan, Mayekar, & Narayana, 2012).
Green Synthesis Approaches
Efforts to synthesize heterocyclic compounds using green chemistry principles have been documented. One study reports the synthesis of oxazine derivatives in glycerol, showcasing an environmentally friendly approach to chemical synthesis. This highlights the ongoing efforts to make chemical synthesis more sustainable and less harmful to the environment (Gupta, Khanna, & Khurana, 2016).
Direcciones Futuras
Future research could involve synthesizing the compound and studying its properties and potential applications. This could involve testing the compound in various reactions, studying its physical and chemical properties, and potentially exploring its use in fields like medicine or materials science .
Propiedades
IUPAC Name |
ethyl 9-cyclohexyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-3-27-24(26)20-15(2)29-23-18-12-8-7-11-17(18)22-19(21(20)23)13-25(14-28-22)16-9-5-4-6-10-16/h7-8,11-12,16H,3-6,9-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFUUISGSWLVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C3=C(C4=CC=CC=C42)OCN(C3)C5CCCCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-cyclohexyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


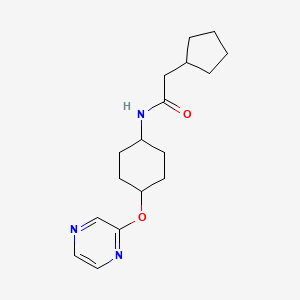
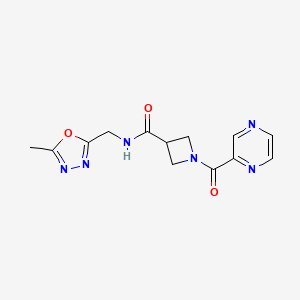
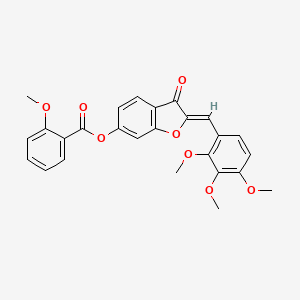
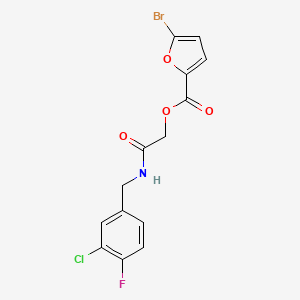
![(5-Chloro-6-hydroxypyridin-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2923742.png)
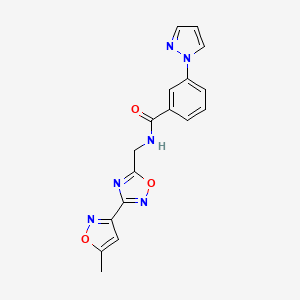
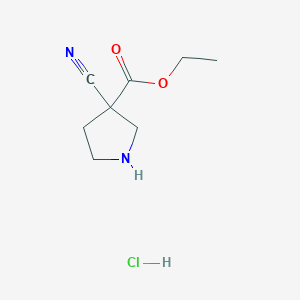
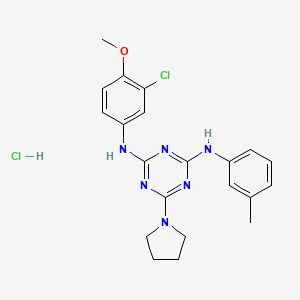
![N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide](/img/structure/B2923751.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2923753.png)
![(2R,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid](/img/structure/B2923754.png)
![2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2923755.png)